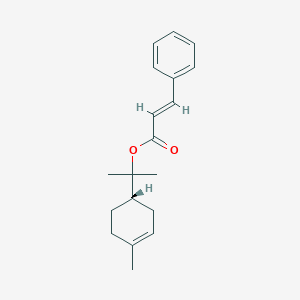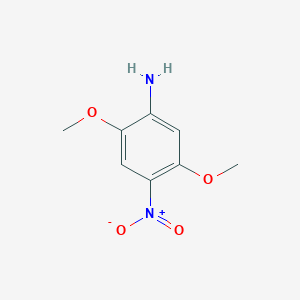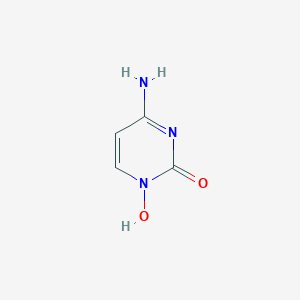
1,2,3,4,5,6-Hexabromocyclohexane
Vue d'ensemble
Description
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexabromocyclohexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is used to study the inhibition of JAK2 tyrosine kinase, which is involved in various cellular processes.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting JAK2-related diseases.
Industry: The compound is used in the production of flame retardants and other brominated products
Mécanisme D'action
Target of Action
The primary target of 1,2,3,4,5,6-Hexabromocyclohexane is the Janus kinase 2 (JAK2) . JAK2 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors .
Mode of Action
This compound binds directly to a pocket within the kinase domain of JAK2 . This binding inhibits the autophosphorylation of JAK2 . The compound also blocks growth hormone-induced JAK2 autophosphorylation without affecting EFGR autophosphorylation .
Biochemical Pathways
The inhibition of JAK2 autophosphorylation by this compound affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
The result of this compound’s action is the inhibition of JAK2 autophosphorylation . This leads to a decrease in JAK2 activity, which can affect various biological processes regulated by the JAK-STAT signaling pathway .
Analyse Biochimique
Biochemical Properties
1,2,3,4,5,6-Hexabromocyclohexane interacts with the kinase domain of JAK2 . It binds directly to a pocket within this domain and inhibits autophosphorylation . This interaction is crucial in biochemical reactions involving JAK2.
Cellular Effects
The compound has significant effects on various types of cells and cellular processes. It blocks growth hormone-induced JAK2 autophosphorylation without affecting EFGR autophosphorylation . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically JAK2 . It inhibits the autophosphorylation of JAK2, leading to changes in gene expression.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le 1,2,3,4,5,6-hexabromocyclohexane peut être synthétisé par bromation du cyclohexane. La réaction implique généralement l'utilisation de brome (Br₂) en présence d'un catalyseur tel que le fer (Fe) ou le bromure d'aluminium (AlBr₃). La réaction est effectuée dans des conditions contrôlées pour assurer la bromation complète du cycle cyclohexane .
Méthodes de production industrielle : La production industrielle du this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour obtenir des rendements et une pureté élevés. Le composé est ensuite purifié par recristallisation ou d'autres méthodes appropriées pour obtenir le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions : Le 1,2,3,4,5,6-hexabromocyclohexane subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome dans le composé peuvent être remplacés par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactions de réduction : Le composé peut être réduit pour former des dérivés moins bromés.
Réactions d'oxydation : Dans certaines conditions, le composé peut subir une oxydation pour former des produits à un état d'oxydation supérieur.
Réactifs et conditions courants :
Substitution nucléophile : Les réactifs courants comprennent l'hydroxyde de sodium (NaOH) ou l'hydroxyde de potassium (KOH) dans un milieu aqueux ou alcoolique.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) sont utilisés.
Principaux produits :
Substitution : Les produits comprennent divers cyclohexanes substitués en fonction du nucléophile utilisé.
Réduction : Les produits comprennent des cyclohexanes partiellement bromés.
Oxydation : Les produits comprennent des dérivés du cyclohexane avec des états d'oxydation plus élevés.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon pour les méthodes analytiques.
Biologie : Le composé est utilisé pour étudier l'inhibition de la tyrosine kinase JAK2, qui est impliquée dans divers processus cellulaires.
Médecine : La recherche sur le this compound contribue au développement d'agents thérapeutiques ciblant les maladies liées à JAK2.
Industrie : Le composé est utilisé dans la production d'ignifugeants et d'autres produits bromés
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'autophosphorylation de la tyrosine kinase JAK2. Cette inhibition se produit par la liaison directe du composé au domaine kinase de JAK2, empêchant son activation et les voies de signalisation subséquentes. L'inhibition de JAK2 affecte divers processus cellulaires, notamment la croissance cellulaire, la différenciation et les réponses immunitaires .
Comparaison Avec Des Composés Similaires
Composés similaires :
1,2,3,4,5,6-hexachlorocyclohexane : Structure similaire mais contient des atomes de chlore au lieu de brome.
1,2,3,4,5,6-hexaiodocyclohexane : Contient des atomes d'iode au lieu de brome.
1,2,3,4,5,6-hexafluorocyclohexane : Contient des atomes de fluor au lieu de brome.
Unicité : Le 1,2,3,4,5,6-hexabromocyclohexane est unique en raison de son inhibition puissante de l'autophosphorylation de la tyrosine kinase JAK2. Cette activité spécifique en fait un outil précieux dans la recherche biochimique et le développement thérapeutique. La présence d'atomes de brome confère également des propriétés chimiques distinctes par rapport à ses analogues halogénés .
Propriétés
IUPAC Name |
1,2,3,4,5,6-hexabromocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQZKISCBJKVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052687 | |
| Record name | Benzene hexabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1837-91-8 | |
| Record name | 1,2,3,4,5,6-Hexabromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1837-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, 1,2,3,4,5,6-hexabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1837-91-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,2,3,4,5,6-hexabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene hexabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5,6-Hexabromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2,3,4,5,6-Hexabromocyclohexane interact with biological systems?
A1: Research indicates that this compound acts as a small molecule inhibitor of Jak2 tyrosine kinase autophosphorylation [, ]. This inhibition was observed to be both time- and concentration-dependent []. Furthermore, studies in rainbow trout hepatocytes suggest that this compound's inhibition of JAK2 impacts downstream signaling pathways, including ERK, PI3K/Akt, and STAT, ultimately affecting GH-stimulated IGF-1 synthesis and secretion [].
Q2: What is known about the structural characteristics of this compound?
A2: this compound, also known as 'α-benzene hexabromide', has been analyzed using X-ray crystal structure determination at 130 K and NMR analysis []. This research provides insights into its molecular geometry and atomic arrangement.
Q3: Has this compound demonstrated any catalytic properties?
A3: While this compound has been identified as a Jak2 inhibitor, the available research does not delve into its potential catalytic properties [, , ]. Further investigation would be needed to explore this aspect.
Q4: How was this compound identified as a potential Jak2 inhibitor?
A4: Researchers utilized computational chemistry and modeling techniques to identify this compound as a potential Jak2 inhibitor. They constructed a homology model of the Jak2 kinase domain and employed the DOCK program to screen a library of 6451 compounds [, ]. This in silico screening identified this compound as a promising candidate, which was later validated through in vitro experiments.
Q5: What are the potential implications of this compound's inhibitory activity on Jak2?
A5: Given the role of Jak2 in various cellular processes, including growth hormone signaling and immune responses, the identification of this compound as a Jak2 inhibitor holds potential research implications [, , ]. Further investigations could explore its use as a tool to dissect Jak2-dependent signaling pathways or as a lead compound for the development of novel therapeutics targeting Jak2-associated pathologies.
Q6: Are there any known environmental concerns related to this compound?
A6: While the provided research focuses primarily on the biochemical aspects of this compound, it is crucial to consider its potential environmental impact [, , , ]. Further research is necessary to assess its ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative environmental consequences.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















